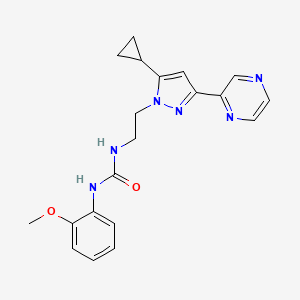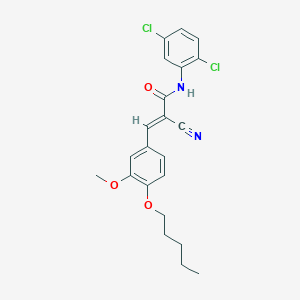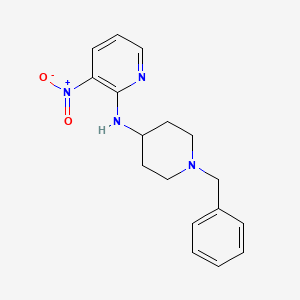
4-Chloro-2-(3-chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The presence of the pyridazinone and piperazine rings, as well as the halogen substituents, could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings and halogen substituents could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Antimycobacterial Activity : Compounds with structural similarities to 4-Chloro-2-(3-chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazino)-3(2H)-pyridazinone have shown promising antimicrobial activity. For instance, certain synthesized fluorinated benzothiazolo imidazole compounds exhibited significant antimicrobial properties, suggesting potential applications in combating microbial infections (Sathe et al., 2011).
Cytotoxic Effects in Cancer Treatment : New derivatives of 3(2H)-pyridazinone, designed for cytotoxic activity against liver and colon cancer cell lines, highlight the therapeutic potential of such compounds in oncology. These derivatives were evaluated for their efficacy in inhibiting cancer cell growth, with some showing notable activity, indicating their potential as cancer treatment agents (Özdemir et al., 2019).
Antioxidant and Anti-inflammatory Agents
Antioxidant Activities : The antioxidant properties of pyridazinone derivatives have been extensively studied, demonstrating their potential in preventing oxidative stress-related diseases. For example, certain compounds exhibited inhibitory effects on human cancer cell lines and showed potential as antiangiogenic and antioxidant agents, indicating their utility in treating cancer and managing oxidative stress (Kamble et al., 2015).
Anti-inflammatory Potential : The synthesis and evaluation of novel quinazolinone derivatives as anti-inflammatory and analgesic agents underscore the versatile applications of pyridazinone-related compounds in developing treatments for inflammation and pain management. These studies reveal the compound's potential in addressing various inflammatory conditions (Farag et al., 2012).
Material Science and Chemical Synthesis
- Base Oil Improvement : Research on pyridazinone derivatives for base oil improvement demonstrates the compound's utility beyond biomedical applications, indicating its potential in enhancing the properties of industrial oils. Such studies open avenues for the application of pyridazinone derivatives in material science and industrial chemistry (Nessim, 2017).
Propriétés
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN4O2/c22-14-4-3-5-15(12-14)28-21(30)19(23)18(13-25-28)26-8-10-27(11-9-26)20(29)16-6-1-2-7-17(16)24/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJWKSVXPZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2811936.png)
![3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide](/img/structure/B2811937.png)

![9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B2811943.png)


![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B2811947.png)
![ethyl 6-methyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2811949.png)
![N-cyclohexyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811950.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylbut-2-ynamide](/img/structure/B2811953.png)
